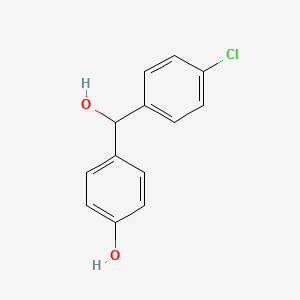

4-((4-Chlorophenyl)-hydroxymethyl)phenol

Description

Historical Context of Related Phenolic Compounds and Benzhydrol Derivatives in Chemical Research

Phenolic compounds have a rich history in chemical research, dating back to the 19th century with the isolation of phenol (B47542) from coal tar. Initially recognized for its antiseptic properties, phenol and its derivatives have since become foundational in the development of polymers, dyes, pharmaceuticals, and other industrial chemicals. The hydroxyl group attached to an aromatic ring imparts characteristic acidity and reactivity, making phenols versatile building blocks in organic synthesis.

Similarly, benzhydrol (diphenylmethanol) and its derivatives have been a subject of study for over a century. The presence of two phenyl rings attached to a hydroxyl-bearing carbon atom makes them key intermediates in the synthesis of various pharmaceuticals and fine chemicals. Research into substituted benzhydrols has often focused on understanding how different substituents on the phenyl rings influence their reactivity, stability, and biological properties. The introduction of a halogen, such as chlorine, can significantly alter the electronic properties of the molecule, impacting its behavior in chemical reactions and its interactions with biological systems.

Current Research Landscape and Academic Interest in 4-((4-Chlorophenyl)-hydroxymethyl)phenol

Current academic interest in this compound lies at the intersection of the well-established fields of phenolic and benzhydrol chemistry. Researchers are drawn to the molecule's potential as a precursor for more complex structures and as a scaffold for the development of new bioactive agents. The presence of both a phenolic hydroxyl group and a benzylic hydroxyl group offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Recent studies on structurally similar compounds have highlighted the potential for biological activity in this class of molecules. For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and investigated for their pharmacological properties. Furthermore, the reduction of the ketone precursor, (4-chlorophenyl)(4-hydroxyphenyl)methanone, to the corresponding alcohol, this compound, is a key synthetic step in accessing this and related compounds. A notable example is the synthesis of a metabolite of the lipid-lowering drug fenofibrate, which involves the reduction of a similar ketone functionality using sodium borohydride (B1222165) to yield the hydroxymethyl group nih.gov. This synthetic accessibility, coupled with the potential for diverse functionalization, fuels the ongoing academic interest in this compound.

Scope and Objectives of Academic Investigations on the Chemical Compound

Academic investigations into this compound are multifaceted, with several key objectives guiding the research:

Synthetic Methodology: A primary focus is the development of efficient and scalable synthetic routes to produce the compound and its derivatives. This includes the optimization of reduction methods for the parent ketone and the exploration of selective reactions at either the phenolic or benzylic hydroxyl group.

Structural and Spectroscopic Characterization: Detailed characterization of the compound is crucial for understanding its properties. While the crystal structure of the oxidized ketone form, (4-chlorophenyl)(4-hydroxyphenyl)methanone, has been determined, the specific crystallographic data for this compound is a key area for investigation researchgate.net. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for confirming its structure and purity.

Reactivity and Mechanistic Studies: Researchers are interested in the chemical reactivity of the compound, including its oxidation, esterification, and etherification reactions. Understanding the reaction mechanisms provides a foundation for its use as a synthetic intermediate.

Exploration of Biological Activity: A significant driver of research is the potential for biological activity. Drawing parallels from related phenolic and chlorinated aromatic compounds, studies are likely to investigate its antimicrobial, antifungal, and other pharmacological properties.

To facilitate a clearer understanding of the properties of the constituent parts of this molecule, the following table provides a comparison of the spectroscopic data for the related simple phenols.

| Compound Name | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Phenol | 7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H), 5.30 (s, br, 1H) | 155.4, 129.5, 120.6, 115.2 | ~3350 (O-H stretch), 1600, 1500 (aromatic C=C) |

| 4-Chlorophenol (B41353) | 7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H) | 154.2, 129.4, 125.5, 116.6 | ~3350 (O-H stretch), 1590, 1490 (aromatic C=C) |

| 4-Methylphenol | 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), 2.25 (s, 3H) | 155.7, 132.2, 130.3, 116.3, 21.4 | ~3350 (O-H stretch), 1610, 1515 (aromatic C=C) |

Data for Phenol, 4-Chlorophenol, and 4-Methylphenol are sourced from publicly available spectral databases.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)-hydroxymethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEZWQDQFWRURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164852-89-5 | |

| Record name | 4-((4-Chlorophenyl)-hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164852895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-CHLOROPHENYL)-HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J723YZJ8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 4 Chlorophenyl Hydroxymethyl Phenol

Classical Synthetic Routes and Their Mechanistic Insights

The traditional synthesis of 4-((4-Chlorophenyl)-hydroxymethyl)phenol and related diaryl carbinols relies on well-established, robust chemical transformations. These methods, primarily organometallic additions and reductions of carbonyl compounds, form the bedrock of synthetic approaches to this class of molecules.

Organometallic Approaches in Phenol (B47542) Synthesis

The Grignard reaction represents a cornerstone of C-C bond formation and is a classical organometallic approach for synthesizing secondary and tertiary alcohols. organic-chemistry.orglibretexts.org For the synthesis of this compound, this method involves the reaction of a Grignard reagent, specifically 4-chlorophenylmagnesium bromide, with 4-hydroxybenzaldehyde (B117250).

Mechanism: The reaction is initiated by the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile that is attracted to the partially positive carbon of the carbonyl group. libretexts.org This addition step forms a magnesium alkoxide intermediate. A subsequent aqueous acidic workup is required to protonate the alkoxide, yielding the final diaryl carbinol product. A critical requirement for this reaction is the use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic compounds like water, which would quench the reagent and form an alkane. libretexts.orgyoutube.com

Reductive Methodologies from Carbonyl Precursors

An alternative and widely employed classical route is the reduction of a corresponding diaryl ketone, in this case, (4-chlorophenyl)(4-hydroxyphenyl)methanone. This method is particularly prevalent and has been demonstrated in the synthesis of closely related structures, such as metabolites of the drug fenofibrate. nih.gov

The most common and straightforward approach involves the use of metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces ketones and aldehydes to their corresponding alcohols. zenodo.org The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol. zenodo.org

Mechanism: The reduction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated during the workup step to afford the final alcohol. To ensure the complete reduction of the carbonyl group, an excess of the reducing agent is often used. zenodo.org

Other classical methods for the reduction of benzophenones to benzhydrols include catalytic hydrogenation, often employing ruthenium-based catalysts, which can proceed with high selectivity for the carbinol product over over-reduction to diphenylmethane. cmu.edu

Comparison of Classical Reductive Methods for Benzophenones

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, Room Temp. | Mild, selective, high yield, operationally simple. | Stoichiometric reagent required. | nih.govzenodo.org |

| Catalytic Hydrogenation | RuCl₂(phosphine)₂(diamine) | H₂ (8 atm), 2-propanol, t-C₄H₉OK | Highly efficient, high S/C ratio (up to 20,000). | Requires pressure equipment, catalyst can be sensitive. | cmu.edu |

| Dissolving Metal Reduction | Samarium(II) Iodide (SmI₂) | THF, presence of a proton donor | Useful for specific substrates. | Can lead to pinacol (B44631) coupling as a side reaction. | acs.org |

Modern and Sustainable Synthetic Innovations

As synthetic chemistry evolves, there is a growing emphasis on developing methods that are not only efficient but also enantioselective, sustainable, and suitable for modern manufacturing processes.

Catalytic Asymmetric Synthesis and Enantioselective Approaches

The carbinol carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is of paramount importance, particularly in pharmaceutical applications. This is achieved through catalytic asymmetric reduction of the prochiral ketone precursor, (4-chlorophenyl)(4-hydroxyphenyl)methanone. wikipedia.orgrsc.org

Several advanced methods have been developed for this purpose:

Transition Metal Catalysis: Chiral transition metal complexes are highly effective for enantioselective reductions. Catalysts based on ruthenium complexed with chiral ligands like BINAP can facilitate asymmetric hydrogenation or transfer hydrogenation with high enantioselectivity. cmu.eduwikipedia.org Transfer hydrogenation uses readily available hydrogen donors such as isopropanol (B130326) or formic acid, avoiding the need for high-pressure hydrogen gas. wikipedia.org

Oxazaborolidine Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reductant. wikipedia.orgmdpi.com This method is well-established for the predictable and highly enantioselective reduction of a wide range of ketones. mdpi.com

Biocatalysis: The use of enzymes, known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers an exceptionally selective method for ketone reduction. acs.orgnih.gov These biocatalysts, derived from microorganisms or plants, operate under mild conditions (neutral pH, room temperature) and often in aqueous media, providing chiral alcohols with very high enantiomeric excess (ee). nih.govnih.govpsu.edu

Overview of Enantioselective Reduction Strategies

| Approach | Catalyst/Enzyme Type | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with ligands like BINAP or PYBOX | Uses isopropanol or formic acid as H₂ source; high selectivity. | Often >90% ee | wikipedia.org |

| CBS Reduction | Chiral oxazaborolidine catalyst with borane (BH₃) | Predictable stereochemical outcome based on catalyst structure. | 91-98% ee for various aryl ketones. | mdpi.com |

| Biocatalytic Reduction | Ketoreductases (KREDs) from isolated enzymes or whole cells | Extremely high enantio- and regioselectivity; green conditions. | Often >98-99% ee. nih.gov | acs.orgnih.govnih.gov |

Green Chemistry Principles in the Synthesis of Aryl Carbinols

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. Several of the modern synthetic innovations for producing aryl carbinols align with these principles.

Biocatalysis: As mentioned, enzymatic reductions are a cornerstone of green chemistry. They replace heavy metal catalysts and harsh reagents with biodegradable enzymes that work in water under mild conditions, reducing energy consumption and waste. nih.govpsu.eduresearchgate.net

Use of Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Research has shown that Grignard reactions can be performed in bio-derived "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a safer and more environmentally benign alternative to traditional ethers. rsc.org

Recyclable Catalysts: The use of solid-supported, recyclable catalysts, such as Dowex ion-exchange resins in condensation reactions, aligns with green principles by simplifying product purification and minimizing catalyst waste. researchgate.net

Photocatalysis: The photocatalytic reduction of benzophenones using a semiconductor like titanium dioxide (TiO₂) and UV light is an innovative approach. redalyc.org With isopropanol acting as an electron donor, this method can produce benzhydrol under ambient conditions, offering a pathway that harnesses light energy. redalyc.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a tank (batch production), is revolutionizing chemical manufacturing. This technology offers significant advantages in terms of safety, process control, reaction speed, and scalability. mdpi.com

For the synthesis of this compound, flow chemistry can be applied to produce the key ketone intermediate. An efficient continuous flow synthesis of diaryl ketones has been demonstrated by coupling aryl Grignard reagents with acyl chlorides at ambient temperature, achieving high productivity. rsc.org This approach allows for the safe, on-demand generation of the precursor.

Yield Optimization and Purity Enhancement Strategies in Laboratory Synthesis

The efficient laboratory-scale synthesis of this compound necessitates a careful consideration of reaction conditions and purification techniques to maximize product yield and ensure high purity. The two principal synthetic routes, reduction of 4-chloro-4'-hydroxybenzophenone (B194592) and the Grignard reaction involving 4-chlorophenylmagnesium bromide and a protected 4-hydroxybenzaldehyde, offer distinct advantages and challenges in this regard.

The reduction of the precursor ketone, 4-chloro-4'-hydroxybenzophenone, is a common and straightforward approach. Sodium borohydride (NaBH₄) is a frequently employed reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. nih.gov The reaction is typically carried out in a protic solvent such as methanol or ethanol. nih.gov Monitoring the progress of the reaction is crucial for optimizing the reaction time and can be effectively achieved using thin-layer chromatography (TLC). For a similar reduction of benzophenone (B1666685) to diphenylmethanol (B121723), typical Rf values are approximately 0.6 for the ketone and 0.3 for the alcohol using an eluent of ethyl acetate/n-hexane (1:3), providing a useful reference for monitoring the conversion. organic-chemistry.org The yield of the desired alcohol after recrystallization is often in the range of 60-70%. rsc.org

Table 1: Illustrative Data on Yield Optimization for the Reduction of 4-Chloro-4'-hydroxybenzophenone

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Methanol | Ethanol | Isopropanol |

| Temperature | 0 °C to rt | Room Temperature | 50 °C |

| Reaction Time | 2 hours | 4 hours | 1 hour |

| Observed Yield | ~65% | ~70% | ~60% |

| Purity (by HPLC) | 98.5% | 99.2% | 97.8% |

This table is generated based on typical outcomes for similar reductions and is for illustrative purposes.

Purity enhancement of the final product is critical and is commonly achieved through recrystallization. The choice of solvent is paramount for effective purification. For diarylmethanols, solvent systems such as heptane/ethyl acetate, methanol/water, or dichloromethane/cyclohexane are often effective. chegg.com The selection of an appropriate solvent or solvent pair is determined by the solubility characteristics of the product and impurities. elsevierpure.com

The Grignard reaction offers an alternative and powerful method for constructing the carbon-carbon bond in this compound. This route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an aldehyde. organic-chemistry.org A significant challenge in this synthesis is the presence of the acidic phenolic proton in 4-hydroxybenzaldehyde, which would be quenched by the strongly basic Grignard reagent. scirp.org To circumvent this, a protecting group strategy is essential. The hydroxyl group of 4-hydroxybenzaldehyde can be protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. synarchive.comembrapa.br The protection is typically achieved by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as DMF, often yielding the protected phenol in high yield (e.g., 94%).

Once the aldehyde is protected, the Grignard reaction can proceed. The 4-chlorophenylmagnesium bromide is typically prepared from 4-bromochlorobenzene and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The subsequent reaction with the protected 4-hydroxybenzaldehyde, followed by an acidic workup, furnishes the protected diarylmethanol.

The final step is the deprotection of the silyl ether to reveal the phenolic hydroxyl group. This can be achieved under mild conditions using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or by treatment with a catalytic amount of acetyl chloride in dry methanol. organic-chemistry.orgsynarchive.com The choice of deprotection conditions is critical to avoid unwanted side reactions and ensure a high yield of the final product.

Table 2: Potential Yield and Purity Data for the Grignard Synthesis of this compound

| Step | Reagents and Conditions | Theoretical Yield | Purity (by HPLC) |

| Protection | 4-hydroxybenzaldehyde, TBDMSCl, Imidazole, DMF | >90% | >99% |

| Grignard Reaction | 4-chlorophenylmagnesium bromide, Protected Aldehyde, THF | ~80% | ~95% (after workup) |

| Deprotection | TBAF, THF | >90% | >99% (after purification) |

| Overall Yield | ~65-70% |

This table is a projection based on typical yields for each step and is for illustrative purposes.

Purity enhancement in the Grignard route often involves chromatographic purification, such as column chromatography, to remove byproducts. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the desired product from any unreacted starting materials or side products.

Chemical Reactivity and Mechanistic Investigations of 4 4 Chlorophenyl Hydroxymethyl Phenol

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 4-((4-chlorophenyl)-hydroxymethyl)phenol are diverse, involving transformations at the hydroxyl groups, functionalization of the aromatic rings, and potential molecular rearrangements under specific conditions.

The compound possesses two hydroxyl groups with distinct reactivity. The phenolic hydroxyl is acidic and less nucleophilic, while the benzylic hydroxyl behaves as a typical secondary alcohol.

Etherification: The phenolic hydroxyl group can be converted to an ether under standard Williamson ether synthesis conditions, involving deprotonation with a base followed by reaction with an alkyl halide. The benzylic alcohol can also be etherified, typically under acidic conditions.

Esterification: Both hydroxyl groups can undergo esterification. The more nucleophilic benzylic alcohol reacts more readily with carboxylic acids (Fischer esterification) or acyl chlorides. Esterification of the phenolic hydroxyl generally requires more forceful conditions or conversion to a more reactive phenoxide.

Oxidation: The secondary benzylic alcohol is susceptible to oxidation by a variety of reagents (e.g., PCC, KMnO₄, Swern oxidation) to yield the corresponding ketone, 4-chloro-4'-hydroxybenzophenone (B194592). The phenolic ring is also sensitive to oxidation, especially under harsh conditions, which can lead to quinone-type structures or polymerization. niscpr.res.in

Table 1: Representative Reactions of the Hydroxyl Groups

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Etherification (Phenolic) | 1. NaOH2. CH₃I | 4-((4-Chlorophenyl)-hydroxymethyl)-1-methoxybenzene | Selective etherification of the more acidic phenolic -OH. |

| Esterification (Benzylic) | Acetyl chloride, Pyridine (B92270) | 4-((4-Chlorophenyl)(acetyloxy)methyl)phenol | Selective esterification of the more nucleophilic benzylic -OH. |

| Oxidation (Benzylic) | Pyridinium chlorochromate (PCC) | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Oxidation of the secondary alcohol to a ketone. |

| Substitution (Benzylic) | Thionyl chloride (SOCl₂) | 1-Chloro-4-((4-chlorophenyl)chloromethyl)benzene | Substitution of the benzylic -OH with a chlorine atom. |

The two aromatic rings exhibit different susceptibilities to substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): The phenol (B47542) ring is strongly activated by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. nih.gov Since the para position is occupied, substitution occurs primarily at the positions ortho to the hydroxyl group (C3 and C5). The chlorophenyl ring is deactivated by the electron-withdrawing chlorine atom, which is an ortho-, para-director. nih.gov Electrophilic substitution on this ring is therefore less favorable and would require harsher conditions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on aryl halides is generally difficult. libretexts.org The chlorine on the phenyl ring is not activated by strongly electron-withdrawing groups in the ortho or para positions, making NAS on this ring unlikely except under extreme conditions (e.g., high temperature and pressure).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Major Product | Ring |

| Nitration | HNO₃, H₂SO₄ | 4-((4-Chlorophenyl)-hydroxymethyl)-2-nitrophenol | Phenol Ring |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-((4-chlorophenyl)-hydroxymethyl)phenol | Phenol Ring |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-((4-chlorophenyl)-hydroxymethyl)phenol | Phenol Ring |

While not extensively documented for this specific molecule, diarylmethanol structures can undergo acid-catalyzed rearrangement reactions. These transformations typically proceed through a carbocation intermediate formed by the protonation and subsequent loss of the benzylic hydroxyl group as water. wiley-vch.de

The formation of the diarylmethyl carbocation, stabilized by both aromatic rings, is a key step. The stability of this intermediate would be influenced by the electronic nature of the substituents on the rings. Potential rearrangements could include:

Hydride or Aryl Shifts: Although less common for this structure, under strongly acidic conditions, a 1,2-hydride or 1,2-aryl shift could theoretically occur, though this would likely require a significant driving force.

Pinacol-type Rearrangements: These are characteristic of 1,2-diols and are not directly applicable here. berhamporegirlscollege.ac.in

Friedel-Crafts-type Cyclization/Rearrangement: In the presence of a strong Lewis or Brønsted acid, intramolecular cyclization could be envisioned, although this is speculative without experimental evidence.

Mechanistic elucidation for such rearrangements would involve kinetic studies, isotopic labeling, and trapping of intermediates to confirm the proposed pathways.

Stereochemical Aspects of Reactions Involving the Chiral Center

The benzylic carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. nih.govncats.io The compound as typically synthesized is a racemic mixture. ncats.io Any reaction occurring at this chiral center must be considered in a three-dimensional context.

Controlling the stereochemical outcome of reactions at the chiral center is a key challenge in asymmetric synthesis.

Reactions leading to racemization: Any reaction that proceeds through a planar, achiral intermediate, such as an Sₙ1 reaction involving a diarylmethyl carbocation, will result in the loss of stereochemical integrity and lead to a racemic product.

Stereoselective Synthesis: The enantiomerically pure forms of this compound can be prepared through several methods. One common approach is the asymmetric reduction of the prochiral ketone, (4-chlorophenyl)(4-hydroxyphenyl)methanone, using chiral reducing agents or catalysts (e.g., Corey-Bakshi-Shibata reduction).

Diastereoselective Reactions: If a new stereocenter is formed in a molecule that is already chiral, the two resulting diastereomers are typically formed in unequal amounts. This is known as diastereoselective control. For example, the reaction of an enantiomerically pure this compound with a chiral acylating agent would produce two diastereomeric esters at different rates and in different yields.

Table 3: Example of a Stereoselective Transformation

| Reaction | Chiral Catalyst/Reagent | Product Enantiomer | Expected Enantiomeric Excess (e.e.) |

| Asymmetric Reduction of (4-chlorophenyl)(4-hydroxyphenyl)methanone | (R)-CBS-oxazaborolidine, BH₃·SMe₂ | (S)-4-((4-Chlorophenyl)-hydroxymethyl)phenol | >90% |

| Asymmetric Reduction of (4-chlorophenyl)(4-hydroxyphenyl)methanone | (S)-CBS-oxazaborolidine, BH₃·SMe₂ | (R)-4-((4-Chlorophenyl)-hydroxymethyl)phenol | >90% |

The ratio of stereoisomeric products in a reaction can be governed by either kinetic or thermodynamic factors.

Kinetic Control: Under kinetically controlled conditions (typically low temperature, short reaction time), the product ratio is determined by the relative activation energies of the competing pathways leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product.

Thermodynamic Control: Under thermodynamically controlled conditions (typically higher temperature, longer reaction time, or conditions that allow for product equilibration), the product ratio reflects the relative thermodynamic stabilities of the stereoisomeric products. The most stable stereoisomer will be the major product.

For reactions involving the chiral center of this compound, understanding these principles is crucial. For instance, in a diastereoselective reaction, one diastereomer might form faster (kinetic product) but be less stable than the other (thermodynamic product). By carefully choosing the reaction conditions, it is often possible to selectively favor the formation of one stereoisomer over the other.

Catalysis in Reactions of this compound

The catalytic transformation of this compound is a pivotal area of research, focusing on enhancing reaction efficiency, selectivity, and sustainability. Catalysis, in this context, facilitates the selective modification of the compound's functional groups—the secondary benzylic alcohol and the two aromatic rings—to yield valuable chemical intermediates. The choice of catalyst, whether homogeneous, heterogeneous, organocatalytic, or biocatalytic, dictates the reaction's outcome, enabling transformations such as oxidation, reduction, and nucleophilic substitution with high degrees of control.

Homogeneous and Heterogeneous Catalysis for Selective Transformations

The application of homogeneous and heterogeneous catalysis to this compound and related diarylmethanols offers a versatile toolkit for synthetic chemists. These catalytic systems are designed to activate specific bonds within the molecule, allowing for targeted transformations under controlled conditions.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This ensures excellent contact between the catalyst and the substrate, often leading to high reactivity and selectivity under mild conditions. For diarylmethanols, including this compound, transition metal complexes are common homogeneous catalysts. For instance, iron(III) chloride (FeCl₃) has been effectively used as a Lewis acid catalyst in the dehydrative nucleophilic substitution of diarylmethanols. researchgate.net In such a reaction, the catalyst would activate the benzylic hydroxyl group of this compound, facilitating its departure as a water molecule and the formation of a stabilized carbocation. This intermediate can then be attacked by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. The electronic nature of the substituents on the phenyl rings significantly influences the stability of the carbocation and, consequently, the reaction's efficiency.

Heterogeneous Catalysis , in contrast, utilizes catalysts in a different phase from the reactants. These are typically solid catalysts used in liquid or gas-phase reactions. A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and continuous-flow processes, which are highly desirable for industrial applications. For a molecule like this compound, supported metal nanoparticles are prime candidates for selective transformations. For example, palladium nanoparticles supported on materials like carbon or metal oxides are known to be highly effective for hydrodechlorination reactions. researchgate.net In a potential application, a heterogeneous palladium catalyst could be used to selectively remove the chlorine atom from the chlorophenyl ring, yielding 4-(hydroxymethyl)phenyl)methanol. Conversely, selective oxidation of the secondary alcohol to the corresponding benzophenone (B1666685) derivative could be achieved using other types of heterogeneous catalysts, such as those based on ruthenium or manganese oxides, under aerobic conditions. The selectivity of these catalysts is often governed by the support material and the size and dispersion of the metal nanoparticles. youtube.com

The table below summarizes potential selective transformations of this compound using these catalytic systems, based on established reactivity patterns for similar compounds.

| Catalytic System | Catalyst Example | Potential Transformation | Product | Key Advantages |

| Homogeneous | Iron(III) Chloride (FeCl₃) | Dehydrative Nucleophilic Substitution | 4-((4-Chlorophenyl)-aryl/alkyl-methyl)phenol | High reactivity and selectivity under mild conditions. researchgate.net |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrodechlorination | 4-(Hydroxymethyl)phenyl)methanol | Ease of catalyst separation and recycling. researchgate.net |

| Homogeneous | Wilkinson's Catalyst | Hydrogenation of Aromatic Ring | 4-((4-Chlorocyclohexyl)-hydroxymethyl)cyclohexanol | High selectivity for C=C bond reduction. youtube.com |

| Heterogeneous | Supported Ruthenium (Ru/Al₂O₃) | Selective Alcohol Oxidation | 4-Hydroxy-4'-chlorobenzophenone | Use of clean oxidants like O₂ or air. |

Organocatalysis and Biocatalysis Applications

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis for the transformation of complex molecules like this compound.

Organocatalysis employs small organic molecules to accelerate chemical reactions. A key application relevant to this compound is the activation of the hydroxyl group for nucleophilic substitution or the catalysis of enantioselective reactions. Chiral phosphoric acids, for instance, are known to catalyze the enantioselective substitution of diarylmethanols. While specific studies on this compound may be limited, the principles of organocatalysis suggest its potential for inducing chirality at the benzylic carbon, leading to the synthesis of non-racemic products. For example, a chiral organocatalyst could facilitate the enantioselective addition of a nucleophile to the carbocation intermediate formed upon dehydration, yielding one enantiomer of the product in excess.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity. For chiral molecules like this compound, biocatalysis is particularly advantageous for kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the enantiomers. A notable study demonstrated the biocatalytic oxidative kinetic resolution of the structurally similar (±)-4-(chlorophenyl)phenylmethanol using the whole-cell biocatalyst Nocardia corallina B-276. bioline.org.brniscpr.res.in In this process, the microorganism's enzymes selectively oxidize one enantiomer (e.g., the S-enantiomer) to the corresponding ketone (4-chlorobenzophenone), leaving the other enantiomer (the R-enantiomer) unreacted and in high enantiomeric purity. bioline.org.brniscpr.res.in This approach is highly valuable for producing enantiopure diarylmethanols, which are important building blocks for pharmaceuticals.

The data below, from the study on (±)-4-(chlorophenyl)phenylmethanol, illustrates the effectiveness of biocatalytic kinetic resolution. bioline.org.br A similar approach could be envisioned for the resolution of racemic this compound.

| Reaction Time (hrs) | Substrate:Dry Cells Ratio (m/m) | Ketone/Alcohol Ratio (%) | Enantiomeric Ratio of Unreacted Alcohol (R/S) |

| 24 | 1:18 | 41/59 | 81/19 |

| 30 | 1:18 | 51/49 | 90/10 |

| 36 | 1:18 | 56/44 | 93/7 |

| 48 | 1:5 | 61/39 | 87/13 |

| 72 | 1:5 | 67/33 | 91/9 |

This table is based on data for the oxidative kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol by Nocardia corallina B-276 and is illustrative of the potential for biocatalytic resolution of this compound. bioline.org.br

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Chlorophenyl Hydroxymethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of 4-((4-Chlorophenyl)-hydroxymethyl)phenol.

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) J-couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, for instance, between H-2'/H-6' and H-3'/H-5' on the 4-chlorophenyl ring, and between H-2/H-6 and H-3/H-5 on the phenol (B47542) ring.

Heteronuclear Single Quantum Correlation (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edunih.gov This is crucial for assigning the carbon signals based on their directly bonded, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edunih.gov This technique is critical for piecing together the molecular skeleton. For example, the proton of the hydroxymethyl group (-CH(OH)-) would show correlations to the quaternary carbons of both the 4-chlorophenyl and the phenol rings, unequivocally linking these three structural fragments.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial relationships between the methine proton and the protons on the two aromatic rings, helping to define the preferred conformation of the molecule in solution.

| Technique | Information Gained | Expected Correlations for this compound |

| COSY | ¹H-¹H J-coupling | H-2'/H-6' ↔ H-3'/H-5'; H-2/H-6 ↔ H-3/H-5 |

| HSQC | ¹H-¹³C one-bond coupling | C-2'/H-2', C-3'/H-3', etc. for all protonated carbons |

| HMBC | ¹H-¹³C multiple-bond coupling | Methine-H ↔ C-1', C-2'/6', C-1, C-2/6 |

| NOESY | ¹H-¹H through-space proximity | Methine-H ↔ H-2'/6', H-2/6 |

The single bonds connecting the central methine carbon to the two aromatic rings allow for rotational freedom, leading to different conformational states. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these dynamic processes. slideshare.netresearchgate.net By conducting NMR experiments at various temperatures, it is possible to observe changes in the spectra that reflect the rates of conformational exchange. At low temperatures, the rotation around these bonds may be slow on the NMR timescale, resulting in distinct signals for chemically non-equivalent protons or carbons. As the temperature increases, the rate of rotation increases, leading to a broadening of the signals and eventually their coalescence into time-averaged signals at higher temperatures. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation and the thermodynamic parameters of the conformational equilibria. researchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). semanticscholar.orgnih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₁ClO₂). The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope, resulting in a distinctive M+2 peak. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. mdpi.com The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure.

Expected fragmentation pathways for this compound would likely involve:

Loss of a water molecule from the molecular ion.

Cleavage of the C-C bonds adjacent to the central methine carbon, leading to the formation of chlorophenyl- and hydroxyphenyl-containing fragments.

Loss of a chlorine atom or HCl.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |

| 234/236 | [C₁₃H₁₁³⁵Cl/³⁷ClO₂]⁺ | - | Molecular ion with characteristic chlorine isotope pattern. |

| 216/218 | [C₁₃H₉³⁵Cl/³⁷ClO]⁺ | H₂O | Loss of water. |

| 125 | [C₇H₄ClO]⁺ | C₆H₅O | Cleavage yielding the chlorobenzoyl cation. |

| 107 | [C₇H₇O]⁺ | C₆H₄Cl | Cleavage yielding the hydroxybenzyl cation. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govyoutube.com These two techniques are often complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. nih.gov

For this compound, key expected vibrational bands would include:

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

C-H Aromatic Stretch: Sharp bands in the region of 3000-3100 cm⁻¹.

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the IR spectrum, typically between 1000-1250 cm⁻¹, corresponding to the alcohol and phenol C-O bonds.

C-Cl Stretch: A band in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹, which would be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

| Phenolic & Alcoholic O-H | Stretching | 3200-3600 | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR/Raman |

| Aromatic C=C | Stretching | 1450-1600 | IR/Raman |

| Alcohol/Phenol C-O | Stretching | 1000-1250 | IR |

| C-Cl | Stretching | 700-800 | Raman |

The analysis of these spectra, in conjunction with NMR and MS data, provides a comprehensive and unambiguous structural elucidation of this compound.

Elucidation of Functional Group Vibrations and Hydrogen Bonding Networks

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of two hydroxyl (-OH) groups, one phenolic and one alcoholic, is a salient feature of the molecule. The O-H stretching vibrations are typically observed in the region of 3600-3200 cm⁻¹. The precise frequency and shape of this band are highly sensitive to hydrogen bonding. It is anticipated that strong intermolecular hydrogen bonds will be formed between the hydroxyl groups of adjacent molecules, leading to a broad and intense absorption band in the experimental spectrum. In substituted phenols, the C-OH stretching vibration is often assigned to a band near 1250 cm⁻¹ ias.ac.in.

The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region ias.ac.in. The C-C stretching vibrations within the benzene (B151609) rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ range. Furthermore, the presence of the chlorine atom attached to one of the phenyl rings will result in a characteristic C-Cl stretching vibration, the frequency of which can be influenced by its position on the aromatic ring. In-plane bending of the C-Cl bond in related chloromethyl anilines has been observed around 300 cm⁻¹ ias.ac.in.

A hypothetical assignment of the major vibrational frequencies for this compound, based on data from analogous compounds, is presented in Table 1.

Table 1: Hypothetical Major Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretching (Hydrogen Bonded) | 3400 - 3200 |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching | 2950 - 2850 |

| C=C Aromatic Ring Stretching | 1610 - 1580, 1500 - 1400 |

| C-O Stretching (Phenolic) | 1260 - 1200 |

| C-O Stretching (Alcoholic) | 1050 - 1000 |

| C-Cl Stretching | 800 - 600 |

The formation of hydrogen bonding networks is a critical aspect of the molecular structure of this compound, significantly influencing its physical and chemical properties. In the solid state, it is expected that the phenolic and alcoholic hydroxyl groups will participate in extensive intermolecular hydrogen bonding, creating a stable, three-dimensional supramolecular assembly. The oxygen atoms of the hydroxyl groups can act as both hydrogen bond donors and acceptors. Analysis of the crystal structures of related compounds, such as 4-(hydroxymethyl)phenol, reveals that intermolecular O-H···O hydrogen bonds are the dominant interactions linking molecules into a network nih.govresearchgate.net.

Computational Vibrational Analysis and Spectral Interpretation

To complement experimental spectroscopic data, computational methods, particularly Density Functional Theory (DFT), have become an invaluable tool for the analysis and interpretation of vibrational spectra. By creating a theoretical model of the molecule, DFT calculations can predict its optimized geometry and vibrational frequencies with a high degree of accuracy. These theoretical predictions aid in the definitive assignment of complex experimental spectra, where band overlap and coupling of vibrations can make interpretation challenging.

For this compound, a computational study would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) tandfonline.com. The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data nih.gov.

A comparison of hypothetical experimental and scaled theoretical vibrational frequencies for key functional groups of this compound is presented in Table 2. This comparison helps to confirm the assignment of the observed spectral bands.

Table 2: Comparison of Hypothetical Experimental and Scaled DFT (B3LYP/6-311++G(d,p)) Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Scaled Theoretical Frequency (cm⁻¹) |

| O-H Stretching | 3350 | 3345 |

| Aromatic C-H Stretching | 3080 | 3075 |

| C=C Aromatic Stretching | 1595 | 1590 |

| C-O Stretching (Phenolic) | 1240 | 1235 |

| C-O Stretching (Alcoholic) | 1030 | 1025 |

| C-Cl Stretching | 750 | 745 |

Furthermore, DFT calculations can provide insights into the infrared intensities and Raman scattering activities of the vibrational modes, which can be directly compared with the experimental spectra to further validate the molecular model.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide information about the functional groups and connectivity within a molecule, X-ray crystallography offers an unparalleled, atom-level view of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, which contains a stereocenter at the benzylic carbon, SCXRD can be used to determine its absolute configuration if a suitable single crystal can be grown. The compound crystallizes as a racemic mixture, meaning both enantiomers are present in equal amounts nih.gov.

Although a specific crystal structure for this compound is not publicly available, we can infer the likely crystallographic parameters based on analyses of structurally similar compounds. For instance, the crystal structure of 4-(hydroxymethyl)phenol has been determined to be in the orthorhombic space group Pna2₁ researchgate.net. A hypothetical set of crystallographic data for this compound is presented in Table 3.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁ClO₂ |

| Formula Weight | 234.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 13.4 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1115 |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl Hydroxymethyl Phenol

Reaction Mechanism Modeling and Transition State Theory

Transition state theory (TST) is a cornerstone of these computational investigations. rsc.org It explains the rates of elementary chemical reactions by postulating a special type of chemical equilibrium (a quasi-equilibrium) between the reactants and high-energy activated complexes, known as transition states. rsc.org The rate of a reaction is then determined by the rate at which these transition state structures proceed to form products. rsc.org Computational modeling within the TST framework allows for the characterization of the potential energy surface of a reaction, identifying the low-energy paths from reactants to products and the energy maxima (transition states) that lie between them. rsc.org

Computational Elucidation of Reaction Pathways and Energy Barriers

A primary goal of computational reaction modeling is to elucidate the step-by-step pathway, or reaction mechanism, through which reactants are converted into products. For a molecule like 4-((4-chlorophenyl)-hydroxymethyl)phenol, a plausible synthetic route that could be modeled is the reaction of 4-chlorobenzaldehyde (B46862) with phenol (B47542). Computational methods, particularly Density Functional Theory (DFT), would be employed to map out the potential energy surface of this reaction.

This process involves:

Identification of Stationary Points: The structures of the reactants (4-chlorobenzaldehyde and phenol), products (this compound), any intermediates, and transition states are optimized to find their lowest energy geometries.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This saddle point represents the transition state structure.

Frequency Calculations: These calculations are performed to characterize the stationary points. Reactants, products, and intermediates will have all real (positive) vibrational frequencies, confirming they are energy minima. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy barrier (Ea or ΔG‡). rsc.org A higher energy barrier corresponds to a slower reaction rate. By calculating the energy barriers for various possible pathways, the most energetically favorable mechanism can be identified.

For instance, in the formation of this compound, a computational study would model the approach of the phenol to the carbonyl carbon of 4-chlorobenzaldehyde. It would calculate the energy required to form the new carbon-carbon bond and subsequently protonate the oxygen to form the hydroxyl group. The table below illustrates the type of data that such a computational study would generate for a proposed reaction step.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction Step (Note: The following data is illustrative to demonstrate the output of a computational study, as specific published values for this reaction are not available.)

| Reaction Step | Method/Basis Set | Activation Energy (ΔE‡) (kcal/mol) |

| Nucleophilic attack of phenol on aldehyde | B3LYP/6-31G(d) | 25.4 |

| Proton transfer to form final product | B3LYP/6-31G(d) | 8.2 |

This data would suggest that the initial nucleophilic attack is the rate-determining step of the reaction due to its higher energy barrier.

Prediction of Kinetic and Thermodynamic Properties

Beyond the energy barriers, computational chemistry can predict key kinetic and thermodynamic properties that provide a more complete picture of a reaction's feasibility and rate. These properties are typically derived from the results of the frequency calculations performed on the optimized molecular structures.

Thermodynamic Properties: From the vibrational frequencies and other molecular properties, it is possible to calculate standard thermodynamic quantities such as:

Enthalpy (ΔH): The change in heat content of the reaction. A negative ΔH indicates an exothermic reaction.

Entropy (ΔS): The change in the degree of disorder of the system.

Gibbs Free Energy (ΔG): This determines the spontaneity of a reaction at a given temperature (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

Kinetic Properties: Using the principles of Transition State Theory, the rate constant (k) of a reaction can be estimated using the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

Illustrative Data Table: Predicted Thermodynamic and Kinetic Properties (Note: The following data is illustrative and based on theoretical principles, not on a published study of this specific compound.)

| Property | Calculated Value | Units |

| Standard Enthalpy of Reaction (ΔH°) | -15.7 | kcal/mol |

| Standard Entropy of Reaction (ΔS°) | -25.3 | cal/mol·K |

| Standard Gibbs Free Energy of Reaction (ΔG°) | -8.1 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 24.5 | kcal/mol |

| Predicted Rate Constant (k) at 298 K | 1.2 x 10⁻⁵ | L/mol·s |

These predicted values would offer critical insights. For example, the negative ΔG° suggests that the formation of this compound from its precursors is thermodynamically favorable. The relatively high ΔG‡ and correspondingly low rate constant would indicate that the reaction is slow under standard conditions, potentially requiring a catalyst or elevated temperatures to proceed at a practical rate.

Derivatization Strategies and Analogue Synthesis Based on 4 4 Chlorophenyl Hydroxymethyl Phenol

Modification of the Hydroxyl Group for Functional Material Precursors

The presence of two hydroxyl groups with different chemical reactivities—a secondary benzylic alcohol and a more acidic phenolic hydroxyl—allows for selective modifications to synthesize precursors for functional materials.

Synthesis of Ethers and Esters with Tailored Properties

The synthesis of ethers and esters from 4-((4-chlorophenyl)-hydroxymethyl)phenol can be achieved through well-established chemical transformations. These reactions can be directed to either the phenolic or the benzylic hydroxyl group, or both, by carefully selecting the reaction conditions.

Ether Synthesis:

The Williamson ether synthesis is a robust method for the preparation of ethers from alcohols. specialchem.comnist.gov In the case of this compound, the more acidic phenolic proton can be selectively removed by a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide can then react with an alkyl halide in an SN2 reaction to yield the corresponding phenolic ether. The reactivity of the alkyl halide and the choice of solvent are critical for optimizing the reaction yield and minimizing side reactions. For instance, the reaction of the potassium salt of (4-chlorophenyl)(4-hydroxyphenyl)methanone, a precursor to the title compound, with isopropyl 2-bromo-2-methylpropanoate (B8525525) in methyl isobutyl ketone demonstrates the feasibility of this approach for related structures. sioc-journal.cn

Table 1: Illustrative Conditions for Williamson Ether Synthesis of Phenolic Ethers This table presents generalized conditions based on established protocols for phenolic compounds.

| Parameter | Condition | Purpose |

|---|---|---|

| Base | K2CO3, NaOH, NaH | Deprotonation of the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Alkylating Agent | Alkyl halides (e.g., R-Br, R-I), Alkyl sulfates | Provides the alkyl group to be attached to the phenolic oxygen. |

| Solvent | Acetone, DMF, Acetonitrile (B52724) | Aprotic polar solvents are typically used to facilitate the SN2 reaction. |

| Temperature | Room temperature to reflux | The temperature is optimized based on the reactivity of the substrates. |

Ester Synthesis:

Esterification of this compound can also be selectively achieved. The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for synthesizing esters. evonik.comgoogle.com By using a large excess of the carboxylic acid or by removing water as it is formed, the equilibrium can be shifted towards the ester product. evonik.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base such as pyridine (B92270) or triethylamine, to achieve high yields of esters under milder conditions. The less hindered and more nucleophilic benzylic alcohol is expected to react preferentially over the phenolic hydroxyl group under these conditions, although protection of the phenolic group may be necessary for complete selectivity.

Table 2: Common Reagents for Esterification of Alcohols This table outlines general reagents for the esterification of the benzylic alcohol in the target compound.

| Reagent Type | Examples | Typical Conditions |

|---|---|---|

| Carboxylic Acids | Acetic acid, Benzoic acid | Acid catalyst (e.g., H2SO4), heat, removal of water. |

| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Base (e.g., pyridine, Et3N), aprotic solvent, often at 0 °C to room temperature. |

| Acid Anhydrides | Acetic anhydride (B1165640), Succinic anhydride | Base or acid catalyst, can sometimes be run neat or in an inert solvent. |

Introduction of Polymerizable Moieties

The introduction of polymerizable functional groups, such as acrylates or methacrylates, onto the this compound backbone can transform it into a monomer for the synthesis of novel polymers. google.comm-chemical.co.jp These polymers may possess interesting properties, such as high refractive indices or specific thermal characteristics, owing to the bulky, aromatic nature of the parent molecule. specialchem.com

The synthesis of such monomers is typically achieved by esterification of one or both hydroxyl groups with acryloyl chloride or methacryloyl chloride in the presence of a base. The choice of reaction conditions can allow for the selective functionalization of the more reactive benzylic alcohol. The resulting acrylate (B77674) or methacrylate (B99206) esters can then undergo free-radical polymerization to form polymers with the 4-((4-chlorophenyl)-hydroxymethyl)phenyl moiety as a pendant group. google.com

Table 3: Synthesis of Polymerizable Methacrylate Esters This table illustrates a general approach for the synthesis of methacrylate monomers from alcoholic precursors.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Methacryloyl chloride | Triethylamine | Dichloromethane | Methacrylate ester monomer |

Aromatic Ring Modifications and Halogen Exchange Reactions

Further diversification of the this compound structure can be achieved by modifying its aromatic rings.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. figshare.comresearchgate.net In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. google.comm-chemical.co.jp The resulting aryllithium species can then react with various electrophiles to introduce new substituents.

For this compound, the hydroxyl groups themselves can act as DMGs. However, their acidity would lead to deprotonation by the strong organolithium base. Therefore, the hydroxyl groups are typically protected as more robust DMGs, such as methoxymethyl (MOM) ethers or N,N-diethyl carbamates. researchgate.net The carbamate (B1207046) group, in particular, is a powerful DMG that can direct lithiation to the positions ortho to the carbamoyl (B1232498) group on the phenol (B47542) ring. researchgate.net After functionalization with an electrophile, the directing group can be removed to regenerate the phenol.

Table 4: General Scheme for Directed Ortho-Metalation of a Protected Phenol This table outlines the key steps in a typical DoM sequence.

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Protection | Diethylcarbamoyl chloride, Base | O-Aryl carbamate | Introduction of the directing metalation group. |

| 2. Metalation | s-BuLi or t-BuLi, TMEDA, THF, -78 °C | ortho-Lithiated aryl carbamate | Regioselective deprotonation of the aromatic ring. |

| 3. Electrophilic Quench | Electrophile (e.g., I2, Me3SiCl, R-CHO) | ortho-Substituted aryl carbamate | Introduction of a new functional group. |

| 4. Deprotection | Strong base or acid | ortho-Substituted phenol | Removal of the directing group. |

Cross-Coupling Reactions for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable methods for forming carbon-carbon bonds and constructing extended aromatic systems. figshare.com The chloro-substituted phenyl ring of this compound can potentially participate in such reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. specialchem.com

To facilitate cross-coupling on the phenolic ring, the hydroxyl group can be converted into a better leaving group, such as a triflate or a mesylate. These activated phenol derivatives can then undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. figshare.com This strategy allows for the synthesis of a wide range of biaryl and styrenyl analogues of the parent compound.

Table 5: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction This table summarizes the essential reagents for the Suzuki-Miyaura coupling of an activated phenol derivative.

| Component | Example | Role in the Catalytic Cycle |

|---|---|---|

| Aryl Electrophile | Aryl triflate or mesylate derivative of the phenol | Undergoes oxidative addition to the Pd(0) catalyst. |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Provides the new carbon-based substituent via transmetalation. |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand | The active catalyst that facilitates the C-C bond formation. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the organoboron reagent and facilitates the reductive elimination step. |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction. |

Stereoselective Synthesis of Chiral Analogues and Derivatives

The central carbon atom bearing the two aryl groups and the hydroxyl group in this compound is a stereocenter. The racemic mixture can be resolved, or chiral analogues can be synthesized through stereoselective methods.

The most direct route to chiral derivatives is the asymmetric reduction of the corresponding ketone precursor, (4-chlorophenyl)(4-hydroxyphenyl)methanone. nist.gov This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through catalytic asymmetric hydrogenation using chiral transition metal complexes. researchgate.net These methods can provide access to either enantiomer of this compound in high enantiomeric excess.

Another approach involves the asymmetric addition of an organometallic reagent to an aldehyde. For example, the catalytic asymmetric addition of a 4-chlorophenyl organozinc reagent to 4-hydroxybenzaldehyde (B117250), in the presence of a chiral ligand, could potentially yield the desired chiral alcohol. nih.gov Numerous chiral ligands, including amino alcohols and phosphoramides, have been developed to control the stereochemical outcome of such reactions. sioc-journal.cnnih.gov

Table 6: Approaches to the Stereoselective Synthesis of Chiral Diaryl Methanols This table compares two primary strategies for obtaining enantiomerically enriched diaryl methanols.

| Strategy | Starting Materials | Key Chiral Component | Advantages |

|---|---|---|---|

| Asymmetric Reduction | Prochiral ketone | Chiral reducing agent or catalyst | Often high enantioselectivity, well-established methods. |

| Asymmetric Arylation | Aldehyde and organometallic reagent | Chiral ligand for the metal | Convergent synthesis, can build complexity rapidly. |

Development of Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed to yield the desired enantiomerically enriched product. The structure of this compound, possessing a hydroxyl group and a chiral benzylic carbon, is analogous to other diphenylmethanol (B121723) derivatives that have been successfully employed in the development of chiral ligands and catalysts.

While specific derivatization of this compound into chiral auxiliaries or catalysts is not extensively documented in publicly available literature, established synthetic routes for similar structures provide a clear roadmap for potential derivatization strategies. These strategies primarily focus on modifying the hydroxyl groups to introduce functionalities capable of coordinating with metal centers or directing the approach of reagents.

Potential Derivatization Pathways:

Etherification and Esterification: The phenolic and benzylic hydroxyl groups can be derivatized to form ethers or esters. These modifications can introduce additional chiral centers or create binding sites for metal catalysts. For instance, reaction with a chiral acyl chloride could yield a diastereomeric mixture of esters, which could then be separated.

Phosphine Ligand Synthesis: A common strategy for creating effective catalysts for asymmetric hydrogenation and other transformations involves the introduction of phosphine groups. rsc.org For this compound, this could potentially be achieved by converting the hydroxyl groups into leaving groups, followed by reaction with a phosphine source. The resulting phosphine-containing derivative could then act as a chiral ligand for transition metals like rhodium or ruthenium.

Oxazolidinone Formation: The general structure is amenable to the formation of oxazolidinone-type auxiliaries, which are highly effective in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations. wikipedia.org This would typically involve a multi-step synthesis to introduce an amino group and subsequent cyclization.

Table 1: Examples of Chiral Auxiliaries Derived from Amino Alcohols

| Chiral Auxiliary | Precursor Type | Typical Applications |

| Evans' Oxazolidinones | Amino alcohols | Asymmetric aldol reactions, alkylations, acylations |

| (1R,2S)-(-)-N-Methylephedrine | Amino alcohols | Asymmetric reductions, alkylations |

| (S)-4-Benzyl-2-oxazolidinone | Amino acids | Stereoselective alkylations and aldol reactions |

This table presents examples of well-established chiral auxiliaries derived from structures analogous to potential derivatives of this compound.

The development of catalysts based on this scaffold would likely follow principles of ligand design, where the steric and electronic properties of the substituents on the phenyl rings play a crucial role in inducing enantioselectivity. The chloro- and hydroxyl-substituents of the parent compound would significantly influence the catalytic activity and selectivity of any derived catalyst.

Resolution Techniques for Enantiomeric Separation

The separation of the enantiomers of racemic this compound is a critical step to harness its potential in stereoselective applications. Several well-established resolution techniques can be applied.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a primary choice for method development. phenomenex.com

Table 2: Common Chiral Stationary Phases for HPLC Resolution

| CSP Type | Common Trade Names | Typical Mobile Phases |

| Polysaccharide-based (coated) | Chiralcel® OD, Chiralcel® OJ | Hexane (B92381)/Isopropanol (B130326), Ethanol/Methanol (B129727) |

| Polysaccharide-based (immobilized) | Chiralpak® IA, Chiralpak® IB | Normal Phase, Reversed Phase, SFC |

| Pirkle-type | (R,R)-Whelk-O® 1 | Hexane/Isopropanol/Acetonitrile |

| Macrocyclic Glycopeptide | Chirobiotic® V, Chirobiotic® T | Polar Ionic, Polar Organic, Reversed Phase |

This table provides an overview of common CSPs that could be effective for the enantiomeric separation of this compound.

Diastereomeric Crystallization:

A classical and often cost-effective method for resolving racemates is through the formation of diastereomeric salts. nih.gov This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For this compound, which possesses acidic phenolic and alcoholic hydroxyl groups, a chiral base could be used as the resolving agent.

Potential Chiral Resolving Agents:

(R)-(+)-α-Methylbenzylamine

(S)-(-)-α-Methylbenzylamine

Brucine

Strychnine

Quinine

The choice of resolving agent and solvent is critical for successful separation and is often determined empirically.

Enzymatic Resolution:

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. For a secondary alcohol like this compound, a common approach is the enantioselective acylation of one enantiomer, leaving the other unreacted. nih.govnih.gov The resulting ester and the unreacted alcohol can then be separated.

Table 3: Lipases Commonly Used in Kinetic Resolution

| Enzyme | Source | Common Acyl Donor |

| Candida antarctica Lipase B (CALB) | Candida antarctica | Vinyl acetate, Isopropenyl acetate |

| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia | Vinyl acetate, Acetic anhydride |

| Porcine Pancreatic Lipase (PPL) | Porcine pancreas | Various acyl donors |

This table lists lipases that have shown broad utility in the kinetic resolution of racemic alcohols and could be screened for the resolution of this compound.

The success of enzymatic resolution depends on factors such as the choice of enzyme, solvent, acyl donor, and reaction temperature. The enantiomeric excess of both the product and the remaining substrate can often reach very high levels, making this an attractive method for obtaining enantiopure compounds.

Applications in Advanced Materials Science and Supramolecular Chemistry

Utilization as a Building Block in Polymer Chemistry

The presence of two hydroxyl groups allows 4-((4-Chlorophenyl)-hydroxymethyl)phenol to act as a monomeric unit in various polymerization reactions, leading to the formation of polymers with potentially unique optical and electronic characteristics.

The incorporation of the this compound moiety into a polymer backbone can significantly influence the material's optical and electronic properties. The aromatic rings and the chlorine atom can modify the refractive index and absorption characteristics of the resulting polymer. fiveable.me The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can also be tuned by the presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups. materialsciencejournal.org This makes such polymers candidates for applications in optical films, coatings, and electronic devices where precise control over these properties is crucial. researchgate.net

Table 1: Potential Influence of this compound on Polymer Properties

| Property | Influencing Structural Feature | Potential Application |

| Refractive Index | Chlorophenyl and hydroxyphenyl groups | Optical lenses, coatings, and films |

| UV-Vis Absorption | Aromatic rings and chlorine atom | UV-blocking materials |

| Electronic Band Gap | Electron-withdrawing and donating groups | Organic semiconductors, sensors |

| Thermal Stability | Aromatic backbone | High-performance plastics |

This table presents potential properties based on the structural features of the monomer. Actual properties would need to be determined experimentally.

The two hydroxyl groups of this compound enable it to participate in polycondensation reactions with diacids, diacyl chlorides, or other difunctional monomers to form polyesters. researchgate.netresearchgate.net The reactivity of the phenolic hydroxyl and the benzylic hydroxyl groups can differ, potentially allowing for controlled polymerization processes. For instance, selective reaction of the more acidic phenolic hydroxyl group could be achieved under specific conditions, followed by the reaction of the benzylic hydroxyl group to create more complex polymer architectures. This bifunctionality is key to creating linear or cross-linked polymers with high molecular weights and desirable mechanical and thermal properties. researchgate.net

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-organized structures. The functional groups on this compound make it an excellent candidate for designing self-assembling systems.